(2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methoxyphenyl)prop-2-enamide
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This can include the starting materials, the reactions used, the conditions under which the reactions occur, and the yield of the final product .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of these reactions .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. These properties can often be found in chemical databases .Scientific Research Applications
Mechanofluorochromic Properties
Research has shown that derivatives of 3-aryl-2-cyano acrylamide, similar in structure to the compound , have unique optical properties due to distinct stacking modes. These properties are relevant for materials science, particularly in developing luminescent materials and sensors. The optical behavior of these compounds can be modulated through mechanical grinding, indicating potential applications in stress-responsive materials (Qing‐bao Song et al., 2015).
Crystal Structure Analysis
Crystallographic studies of related molecules have provided insights into their structural configurations, which are crucial for understanding the intermolecular interactions that govern their physical and chemical properties. Such analyses are fundamental in the design of new compounds with desired functionalities (Kamini Kapoor et al., 2011).
Synthesis and Characterization
The synthesis and characterization of fluoro-substituted benzofurans and related compounds through microwave-assisted reactions demonstrate the efficiency of modern synthetic methodologies in producing complex structures efficiently. These findings contribute to the fields of organic synthesis and medicinal chemistry, offering potential pathways for developing new therapeutic agents (V. Rao et al., 2005).
Antioxidant and Anticancer Activity
Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have shown significant antioxidant and anticancer activities. These activities highlight the potential of structurally related compounds in the development of new therapeutic agents for treating cancer and other oxidative stress-related diseases (I. Tumosienė et al., 2020).
Biological Evaluation
A series of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Such research underscores the importance of chemical modifications in enhancing the biological efficacy of compounds, offering insights into the development of new antimicrobial agents (Loganathan Velupillai et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O3/c1-26-20-5-3-2-4-18(20)24-21(25)15(13-23)12-17-10-11-19(27-17)14-6-8-16(22)9-7-14/h2-12H,1H3,(H,24,25)/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKBUUGXSNIAOD-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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